molecular formula C16H17NO3 B1324903 N-[2-(3-phenoxyphenoxy)ethyl]acetamide CAS No. 933900-24-4

N-[2-(3-phenoxyphenoxy)ethyl]acetamide

Cat. No. B1324903
M. Wt: 271.31 g/mol
InChI Key: SYLHXDKIUCLPKM-UHFFFAOYSA-N
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Description

“N-[2-(3-phenoxyphenoxy)ethyl]acetamide” is a chemical compound with the molecular formula C16H17NO3 . It’s a complex organic compound that falls under the category of acetamides .


Molecular Structure Analysis

The molecular structure of “N-[2-(3-phenoxyphenoxy)ethyl]acetamide” consists of a central acetamide group (CH3CONH-) attached to a 2-(3-phenoxyphenoxy)ethyl group . The exact 3D structure is not provided in the available resources.

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis Process Optimization : N-(2-Hydroxyphenyl)acetamide, related to N-[2-(3-phenoxyphenoxy)ethyl]acetamide, is an intermediate for antimalarial drugs. A study optimized its synthesis using Novozym 435 as a catalyst, finding vinyl acetate as the best acyl donor. This process is significant for the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

  • Anticancer and Anti-inflammatory Potential : 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were developed as potential anticancer, anti-inflammatory, and analgesic agents. One compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showed significant activities, indicating the therapeutic potential of these derivatives (Rani, Pal, Hegde, & Hashim, 2014).

  • Antimicrobial and Cytotoxicity Evaluation : Synthesized N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives were evaluated for antimicrobial activity and cytotoxicity. Some derivatives showed notable antimicrobial activity and low cytotoxicity against NIH/3T3 cells, suggesting potential medical applications (Kaplancıklı et al., 2012).

  • Novel Acetamide Derivatives Synthesis : A study synthesized novel acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. Compounds with bromo, tert-butyl, and nitro groups at position 4 of the phenoxy nucleus were found to be active (Rani et al., 2016).

Biochemical and Pharmacological Studies

  • Anticancer Drug Design : A study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound related to N-[2-(3-phenoxyphenoxy)ethyl]acetamide, revealed its potential as an anticancer drug through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

  • Herbicide Metabolism Study : Research on chloroacetamide herbicides showed the metabolism of compounds like acetochlor to CMEPA (related to N-[2-(3-phenoxyphenoxy)ethyl]acetamide) in human and rat liver microsomes, contributing to the understanding of herbicide biodegradation and potential risks (Coleman et al., 2000).

Future Directions

The future directions for “N-[2-(3-phenoxyphenoxy)ethyl]acetamide” could involve further exploration of its synthesis, chemical properties, and potential applications. As per a literature review, there is an opportunity for chemists to design new derivatives of phenoxy acetamide that could prove to be successful agents in terms of safety and efficacy .

properties

IUPAC Name

N-[2-(3-phenoxyphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-13(18)17-10-11-19-15-8-5-9-16(12-15)20-14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLHXDKIUCLPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-phenoxyphenoxy)ethyl]acetamide

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